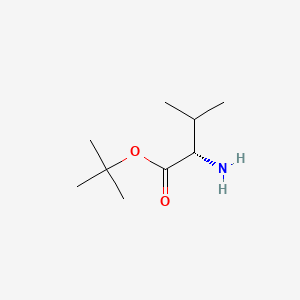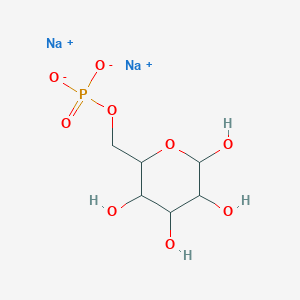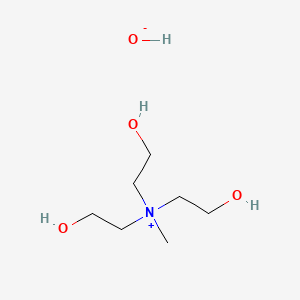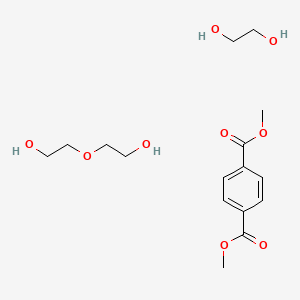
Dimethyl benzene-1,4-dicarboxylate; ethylene glycol; 2-(2-hydroxyethoxy)ethanol
概要
説明
Dimethyl benzene-1,4-dicarboxylate, ethylene glycol, and 2-(2-hydroxyethoxy)ethanol are three important chemicals used in various scientific research applications. These chemicals are widely used in the synthesis of different compounds and can have significant biochemical and physiological effects.
作用機序
The mechanism of action of these chemicals varies depending on the compound that is synthesized. However, these chemicals can act as building blocks for the synthesis of different compounds. They can also act as solvents and plasticizers, which can affect the properties of the final product.
生化学的および生理学的効果
The biochemical and physiological effects of these chemicals depend on the compound that is synthesized. However, these chemicals can have toxic effects if ingested or inhaled. Ethylene glycol is toxic and can cause kidney damage if ingested. 2-(2-hydroxyethoxy)ethanol can cause skin and eye irritation if it comes into contact with the skin or eyes.
実験室実験の利点と制限
Dimethyl benzene-1,4-dicarboxylate, ethylene glycol, and 2-(2-hydroxyethoxy)ethanol are widely used in lab experiments due to their versatility in the synthesis of different compounds. They are also readily available and relatively inexpensive. However, these chemicals can be toxic and require proper handling and disposal.
将来の方向性
There are many future directions for the use of these chemicals in scientific research. One area of research is the development of new compounds for use in pharmaceuticals and agrochemicals. Another area of research is the development of new materials for use in the production of plastics and resins. Additionally, there is a need for research into the environmental impact of these chemicals and their disposal.
Conclusion:
In conclusion, dimethyl benzene-1,4-dicarboxylate, ethylene glycol, and 2-(2-hydroxyethoxy)ethanol are important chemicals used in various scientific research applications. These chemicals are widely used in the synthesis of different compounds and can have significant biochemical and physiological effects. While these chemicals have advantages in lab experiments, they also have limitations and require proper handling and disposal. There are many future directions for the use of these chemicals in scientific research, including the development of new compounds and materials and research into their environmental impact.
科学的研究の応用
Dimethyl benzene-1,4-dicarboxylate, ethylene glycol, and 2-(2-hydroxyethoxy)ethanol are widely used in the synthesis of different compounds. These chemicals are used in the production of polyesters, resins, plasticizers, and solvents. They are also used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
特性
IUPAC Name |
dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol;2-(2-hydroxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.C4H10O3.C2H6O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-1-3-7-4-2-6;3-1-2-4/h3-6H,1-2H3;5-6H,1-4H2;3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWDWWQZBLRUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CO)O.C(COCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29154-49-2 | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,2-ethanediol and 2,2′-oxybis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29154-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
362.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl benzene-1,4-dicarboxylate; ethylene glycol; 2-(2-hydroxyethoxy)ethanol | |
CAS RN |
29154-49-2 | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,2-ethanediol and 2,2'-oxybis[ethanol] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1581144.png)
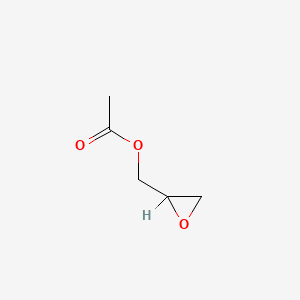
![1-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-methyl-](/img/structure/B1581149.png)

![Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-](/img/structure/B1581152.png)

